

Functional Comparison of Enterobactin Linear Analogs

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Compound Focus: Enterobactin

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Analog Name	Core Structural Feature	Key Functional Findings	Experimental Evidence
Hexadentate Ligands (L1-L3H6) [1]	Catechol moieties on flexible alkyl scaffolds	High affinity for Uranyl ion (2 orders of magnitude > comparator TMA ligand); Effective ferric iron binding; High antioxidant capacity [1].	Spectrophotometric Titrations: Measured stability constants ($\log \beta$) for complexes with Fe(III) and uranyl ions. DPPH Assay: Quantified free radical scavenging ability [1].
EntKL [2]	Tris-lactone backbone with a 3-hydroxylysine for cargo attachment	Iron binding similar to natural Ent; Efficiently promotes bacterial growth under iron limitation; Delivers fluorophore/antimicrobial cargo into <i>E. coli</i> and <i>P. aeruginosa</i> [2].	DFT Calculations: Free energy of solvation ($\Delta G(\text{sol})$) and Fe-O bond force constants. Growth Recovery Assays: Measured restoration of growth in siderophore-deficient mutants [2].

Detailed Experimental Protocols

To ensure the reproducibility of these findings, here is a detailed description of the key experimental protocols used in the cited research.

- **Solution Thermodynamic Studies [1]**

- **Proton Affinity:** Ligand protonation constants ($\log K_i^H$) are determined via **spectrophotometric titrations**. The ligand is dissolved in an aqueous KCl solution, and its absorbance is monitored across a pH range (e.g., 6.5 to 10.0) while titrating with a standard base or acid [1].
- **Metal Affinity:** The stability constants of metal-ligand complexes ($\log \beta_{mlh}$) are determined using similar spectrophotometric titrations. A 1:1 metal-to-ligand ratio is typically used, and changes in the absorption spectrum are monitored as the pH is varied. Data is processed using programs like HySS to calculate formation constants [1].

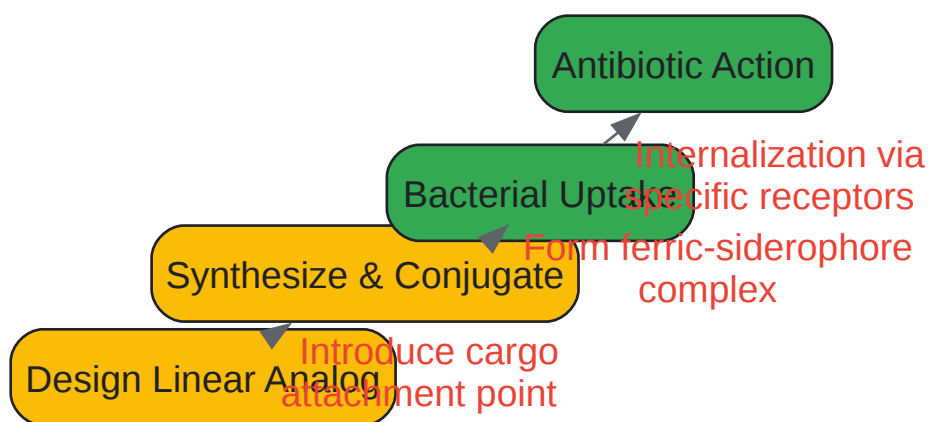
- **Growth Recovery Assay under Iron-Limiting Conditions [2]**

- **Strain Preparation:** Use bacterial mutant strains (e.g., of *E. coli* or *P. aeruginosa*) that are defective in their natural siderophore synthesis.
- **Culture Conditions:** Grow the bacterial strains in a minimal media that contains a chelator (e.g., dipyriddy or EDDA) to sequester trace iron, creating iron-limiting conditions.
- **Treatment:** Add the **enterobactin** analog (e.g., EntKL) to the culture at various concentrations. Natural **enterobactin** and untreated cells serve as positive and negative controls, respectively.
- **Analysis:** Monitor bacterial growth over time by measuring optical density (OD). The ability of the analog to restore growth to the mutant strain indicates its functional proficiency in iron acquisition and uptake [2].

Applications and Design Principles

The primary application driving the development of linear **enterobactin** analogs is the "**Trojan Horse**" **strategy** for antibiotic delivery [2] [3] [4]. This approach aims to exploit the bacterial iron-uptake machinery to bypass the problematic outer membrane of Gram-negative pathogens.

The following diagram illustrates the conceptual workflow of this strategy, from siderophore analog design to bacterial uptake.



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Key Insights for Researchers

- **Flexibility is Key for Metal Binding:** The high uranyl affinity of hexadentate ligands with flexible scaffolds suggests that **conformational adaptability** is crucial for accommodating metal ions larger than Fe(III) [1].
- **Cargo Position Matters for Uptake:** The successful uptake of EntKL-cargo conjugates indicates that placing the payload on the **tris-lactone backbone**, rather than on the catechol units themselves, can evade steric hindrance with bacterial outer membrane receptors [2].
- **Pathogen-Specific Uptake Promiscuity:** The finding that *P. aeruginosa* accepts a wider range of EntKL-cargo conjugates than *E. coli* highlights that **uptake efficiency can vary significantly between bacterial species**, a critical consideration for targeted drug design [2].

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References

1. Novel enterobactin analogues as potential therapeutic ... [nature.com]
2. Biomimetic enterobactin analogue mediates iron-uptake ... [pmc.ncbi.nlm.nih.gov]
3. Enterobactin: A key player in bacterial iron acquisition and ... [pmc.ncbi.nlm.nih.gov]

4. The complex of ferric-enterobactin with its transporter from ... [nature.com]

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